molecular formula C10H11FN4 B11811556 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine

1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine

Cat. No.: B11811556
M. Wt: 206.22 g/mol
InChI Key: GLNJNMUGKZGLQA-UHFFFAOYSA-N
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Description

1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a triazole ring, which is further connected to an ethanamine moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as those related to microbial growth or cellular signaling.

    Pathways Involved: It can disrupt membrane integrity in microbial cells, leading to cell death. Additionally, it may interfere with specific signaling pathways in human cells, contributing to its therapeutic effects.

Comparison with Similar Compounds

1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

1-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C10H11FN4/c1-6(12)9-13-10(15-14-9)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3,(H,13,14,15)

InChI Key

GLNJNMUGKZGLQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)C2=CC=C(C=C2)F)N

Origin of Product

United States

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